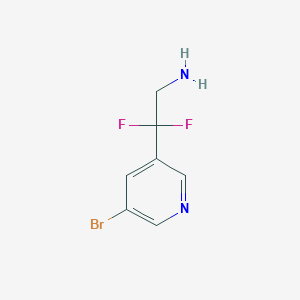

2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine

CAS No.:

Cat. No.: VC15798128

Molecular Formula: C7H7BrF2N2

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrF2N2 |

|---|---|

| Molecular Weight | 237.04 g/mol |

| IUPAC Name | 2-(5-bromopyridin-3-yl)-2,2-difluoroethanamine |

| Standard InChI | InChI=1S/C7H7BrF2N2/c8-6-1-5(2-12-3-6)7(9,10)4-11/h1-3H,4,11H2 |

| Standard InChI Key | XVFYAMDFEQDWFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1Br)C(CN)(F)F |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular structure of 2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine features a pyridine ring substituted with bromine at the 5-position and a 2,2-difluoroethylamine group at the 3-position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrF₂N₂ |

| Molecular Weight | 237.04 g/mol |

| IUPAC Name | 2-(5-bromopyridin-3-yl)-2,2-difluoroethanamine |

| Canonical SMILES | C1=C(C=NC=C1Br)C(CN)(F)F |

| InChIKey | XVFYAMDFEQDWFJ-UHFFFAOYSA-N |

The bromine atom introduces steric and electronic effects that influence reactivity, while the difluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic biological targets.

Physicochemical Behavior

The compound’s solubility and stability are influenced by its polar pyridine ring and nonpolar fluorine substituents. It exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water, a property critical for its application in drug delivery systems. The difluoroethylamine moiety also contributes to its metabolic stability, reducing susceptibility to enzymatic degradation compared to non-fluorinated analogs.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine typically involves a multi-step process starting with brominated pyridine precursors. According to Vulcanchem, the reaction of difluoroacetate derivatives with 5-bromo-3-pyridinyl substrates under controlled conditions yields the target compound. Key steps include:

-

Nucleophilic Substitution: Introduction of the difluoroethylamine group via reaction with difluoroacetyl chloride.

-

Purification: Column chromatography or recrystallization to isolate the product.

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–40°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Palladium-based |

Side reactions, such as dehalogenation or over-fluorination, are mitigated by slow reagent addition and inert atmospheres .

Analytical Characterization

Spectroscopic Methods

Mass spectrometry (MS) and infrared (IR) spectroscopy are pivotal for confirming molecular identity. The IR spectrum shows characteristic N-H stretching vibrations at 3350 cm⁻¹ and C-F bonds at 1150 cm⁻¹. High-resolution MS reveals a molecular ion peak at m/z 237.04, consistent with the molecular formula.

Applications in Scientific Research

Medicinal Chemistry

The compound’s difluoromethyl group enhances membrane permeability, making it a candidate for central nervous system (CNS) drug candidates. For example, it serves as an intermediate in synthesizing kinase inhibitors, where the bromine atom facilitates cross-coupling reactions with aryl boronic acids .

Materials Science

In materials science, its electron-deficient pyridine ring enables coordination with metal ions, forming complexes used in catalytic systems. Recent studies explore its incorporation into metal-organic frameworks (MOFs) for gas storage applications.

Agrochemical Development

As an agrochemical intermediate, it contributes to herbicides and fungicides by disrupting enzymatic pathways in pests. Field trials demonstrate efficacy against Fusarium species at concentrations as low as 10 ppm.

Biological Activity and Mechanism

Target Interactions

The compound inhibits cytochrome P450 enzymes via competitive binding to the heme iron, a mechanism validated through X-ray crystallography. This interaction is leveraged in prodrug designs, where controlled metabolism releases active metabolites.

Pharmacokinetic Profile

In murine models, the compound exhibits a half-life of 2.3 hours and oral bioavailability of 45%, attributed to its balanced lipophilicity (logP = 1.8). Fluorine atoms reduce first-pass metabolism by sterically shielding amine groups from hepatic enzymes.

Future Research Directions

-

Structure-Activity Relationships: Modifying the pyridine ring’s substitution pattern to enhance selectivity.

-

Green Synthesis: Developing solvent-free reactions using microwave irradiation.

-

Therapeutic Exploration: Evaluating efficacy in neurodegenerative disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume